molecular formula C15H14N4S B4482750 2-(benzylsulfanyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine

2-(benzylsulfanyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4482750
M. Wt: 282.4 g/mol
InChI Key: ZYENZSYNYGZPCC-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable target for research in various scientific fields.

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Industrial production methods often involve scale-up reactions and late-stage functionalization to enhance the synthetic utility of the compound .

Chemical Reactions Analysis

2-(benzylsulfanyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular sieves, dry toluene, and hydrazides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic addition to the pyridine and pyrimidine rings can yield stable 1.5-dihydro-1,2,4-triazolo[1,5-a]pyridines and 1.5-dihydro-1,2,4-triazolo[1,5-a]pyrimidines .

Properties

IUPAC Name

11-benzylsulfanyl-1,8,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-2-5-11(6-3-1)10-20-15-17-14-16-9-12-7-4-8-13(12)19(14)18-15/h1-3,5-6,9H,4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYENZSYNYGZPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N3C(=NC(=N3)SCC4=CC=CC=C4)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylsulfanyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(benzylsulfanyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-(benzylsulfanyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
2-(benzylsulfanyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
2-(benzylsulfanyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
2-(benzylsulfanyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine

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